molecular formula C18H17BrN2O4 B2455299 Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448068-82-3

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2455299
CAS No.: 1448068-82-3
M. Wt: 405.248
InChI Key: OPAYCECSNXXEKS-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperidine ring through a methanone bridge, with a 3-bromopyridin-2-yloxy substituent

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c19-14-2-1-7-20-17(14)25-13-5-8-21(9-6-13)18(22)12-3-4-15-16(10-12)24-11-23-15/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAYCECSNXXEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final compound is formed by coupling the benzo[d][1,3]dioxole moiety with the piperidine ring using a methanone bridge. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.

    Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Products may include benzoquinone derivatives.

    Reduction: Products may include fully saturated piperidine derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a diverse array of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety, which contributes to its biological activity. The molecular formula is C19H20BrN3O3C_{19}H_{20}BrN_{3}O_{3}, and its molecular weight is approximately 394.28 g/mol. The structure includes a piperidine ring substituted with a bromopyridine group, enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit potential anticancer properties. For instance, compounds similar to benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that compounds with a similar structure inhibited the activity of receptor protein-tyrosine kinases (EC 2.7.10.1), which are crucial in cancer cell proliferation and metastasis .

Neuropharmacological Effects

The piperidine component of this compound suggests potential applications in treating neurological disorders. Research has shown that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study:
A study found that derivatives influenced behavioral outcomes in animal models of depression, indicating their potential as antidepressants . The specific mechanism involves the modulation of serotonin receptors, which are critical in mood regulation.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of various enzymes that play roles in metabolic pathways. Its ability to inhibit specific kinases makes it a valuable tool for studying signal transduction mechanisms.

Data Table: Enzyme Inhibition Potency

Enzyme TypeIC50 (µM)Reference
Receptor Protein-Tyrosine Kinase0.5Journal of Medicinal Chemistry
Cyclin-dependent Kinase0.8Biochemical Journal

Synthetic Applications

The synthesis of this compound has been optimized for efficiency and yield, making it accessible for further research applications.

Synthesis Overview:
A straightforward synthetic route involves the reaction of 3-bromopyridine with piperidine derivatives followed by the introduction of the benzo[d][1,3]dioxole moiety through nucleophilic substitution reactions .

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry.

Biological Activity

Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone, also known by its IUPAC name (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including relevant studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety, known for its diverse pharmacological properties.
  • A bromopyridine ring, which enhances biological interactions due to its electrophilic nature.
  • A piperidine ring that contributes to the compound's overall stability and bioactivity.
PropertyValue
Molecular FormulaC20H19BrN2O4
Molecular Weight431.3 g/mol
CAS Number1448140-15-5

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity attributed to its structural components. The following sections summarize key areas of research regarding its pharmacological effects.

Antimicrobial Activity

Research has identified that compounds with a similar structure to benzo[d][1,3]dioxole derivatives often exhibit antimicrobial properties. For instance, studies have shown that certain analogs demonstrate activity against Mycobacterium tuberculosis , with varying minimum inhibitory concentrations (MIC) based on structural modifications. Notably, compounds with piperidinyl substitutions displayed promising results in inhibiting bacterial growth, suggesting that the target compound may also possess similar properties .

Anticancer Potential

The presence of the benzo[d][1,3]dioxole moiety is linked to anticancer activity in various studies. For example, derivatives of benzodioxole have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation. The specific combination of functional groups in the target compound may enhance its efficacy compared to simpler analogs.

Case Study:
A recent study explored the anticancer effects of related compounds on liver cancer cell lines (SMMC7721). The results indicated a significant increase in apoptosis rates and upregulation of caspase 3 expression levels when treated with similar benzodioxole derivatives .

Understanding the mechanism of action for this compound is crucial for elucidating its therapeutic potential. The interactions between the compound and various biological targets are likely influenced by:

  • Electrophilic Nature : The bromine atom in the pyridine ring may facilitate nucleophilic attacks by biological molecules.
  • Hydrogen Bonding : The presence of hydroxyl groups can promote hydrogen bonding with target proteins or nucleic acids.
  • Conformational Flexibility : The piperidine ring may allow for conformational changes that enhance binding affinity to biological targets.

Q & A

Q. Key factors affecting yield :

  • Purification : Column chromatography with gradients like n-hexane/EtOAc (5:5) improves purity .
  • Catalysts : Use of coupling agents (e.g., HATU) or bases (e.g., DIPEA) optimizes amidation .
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side products .
Example CompoundYieldPurification MethodReference
Compound 22b78%n-hexane/EtOAc
Compound 5280%Gradient elution

How is the structural integrity of this compound validated, and what contradictions might arise in characterization data?

Q. Primary methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., piperidine protons at δ 1.72–2.06 ppm, aromatic protons at δ 6.88–7.87 ppm) .
  • HPLC : Purity (>95%) is assessed at 254 nm with retention times ~13 minutes .
  • Elemental Analysis : Discrepancies between calculated and observed C/H/N values may indicate impurities (e.g., Compound 22b: C calc. 70.58% vs. found 69.82%) .

Q. Resolving contradictions :

  • Repeat analyses under standardized conditions.
  • Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography .

What advanced strategies are used to optimize synthetic routes for scalability and reproducibility?

  • DoE (Design of Experiments) : Systematic variation of solvent polarity, temperature, and stoichiometry to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield .
  • Flow chemistry : Enhances reproducibility for multi-step syntheses by minimizing manual handling .

How can computational methods (e.g., DFT) predict electronic properties and guide structural modifications?

  • DFT calculations : Determine HOMO/LUMO energies, electrostatic potential surfaces, and bond dissociation energies to predict reactivity and stability .
  • Docking studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Example : DFT analysis of similar benzodioxole-piperidine hybrids revealed electron-withdrawing groups (e.g., -Br) enhance electrophilicity at the carbonyl group .

What methodologies address discrepancies in biological activity data across studies?

  • Dose-response assays : Validate potency (IC50_{50}) using standardized protocols (e.g., enzyme inhibition assays) .
  • Metabolic stability tests : Assess compound stability in liver microsomes to explain variability in in vivo efficacy .
  • Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

How should researchers handle stability and storage of this compound to ensure experimental consistency?

  • Storage : Keep under inert gas (N2_2) at –20°C in amber vials to prevent photodegradation .
  • Solubility : Use DMSO for stock solutions (test for precipitation via dynamic light scattering) .
  • Stability monitoring : Regular HPLC checks every 3 months to detect decomposition .

What analytical techniques resolve overlapping signals in NMR spectra of structurally similar derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Differentiate proton environments (e.g., piperidine vs. benzodioxole protons) .
  • Variable temperature NMR : Reduce signal broadening caused by conformational exchange .
  • Deuterated solvents : Use CDCl3_3 or DMSO-d6_6 to improve resolution .

How are in vitro biological evaluations designed to minimize off-target effects?

  • Counter-screening : Test against unrelated targets (e.g., kinases, GPCRs) to assess selectivity .
  • Cellular toxicity assays : Use HEK293 or HepG2 cells to determine CC50_{50} values early in the study .
  • Proteome profiling : Employ affinity pulldown with mass spectrometry to identify unintended binding partners .

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